

Spectroscopic Profile of 2-Phenoxypropionyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxypropionyl chloride

Cat. No.: B089491

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenoxypropionyl chloride**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-phenoxypropionyl chloride**. This structured presentation allows for easy reference and comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent |
|---|---------------------------------|--------------|---------------------------------------|
| Aromatic (C ₆ H ₅) | 7.27 | m | CDCl ₃ [1] |
| Aromatic (C ₆ H ₅) | 7.01 | m | CDCl ₃ [1] |
| Aromatic (C ₆ H ₅) | 6.87 | m | CDCl ₃ [1] |
| Methine (CH) | 4.916 | q | CDCl ₃ [1] |
| Methyl (CH ₃) | 1.708 | d | CDCl ₃ [1] |

¹³C NMR Data

While a specific experimental spectrum with assigned peaks for **2-phenoxypropionyl chloride** is not readily available in the public domain, the expected chemical shift ranges for the carbon atoms can be predicted based on the functional groups present in the molecule. The data acquisition has been noted to be performed in Chloroform-d.[\[2\]](#)

| Carbon Atom | Expected Chemical Shift (δ) ppm |
|---------------------------|--|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H) | 120 - 130 |
| Aromatic (C-H) | 115 - 125 |
| Methine (CH-O) | 70 - 80 |
| Methyl (CH ₃) | 15 - 25 |

Mass Spectrometry (MS)

The mass spectrum of **2-phenoxypropionyl chloride** shows a molecular ion peak consistent with its molecular formula (C₉H₉ClO₂).

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 184 | 14.0 | [M] ⁺ (Molecular Ion) |
| 186 | 5.0 | [M+2] ⁺ (Isotope Peak) |
| 121 | 100.0 | [C ₇ H ₅ O ₂] ⁺ |
| 94 | 24.6 | [C ₆ H ₆ O] ⁺ |
| 77 | 59.7 | [C ₆ H ₅] ⁺ |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for **2-phenoxypropionyl chloride** is not publicly available. However, the characteristic absorption frequencies for its principal functional groups are well-established.

| Functional Group | Expected Absorption Range (cm ⁻¹) | Vibration Mode |
|----------------------|---|--------------------|
| C=O (Acid Chloride) | 1785 - 1815 (strong) | Stretch |
| C-O (Aromatic Ether) | 1200 - 1275 (strong) | Asymmetric Stretch |
| C-O (Aromatic Ether) | 1000 - 1075 (strong) | Symmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretch |
| C=C (Aromatic) | 1400 - 1600 (medium) | Stretch |
| C-Cl | 600 - 800 (strong) | Stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-phenoxypropionyl chloride** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 300 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 16
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 1 second
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm

^{13}C NMR Spectroscopy:

- Instrument: A 75 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm

Mass Spectrometry (MS)

Sample Introduction:

- A dilute solution of **2-phenoxypropionyl chloride** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

Instrumentation and Parameters:

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 40-400
 - Scan speed: 1000 amu/s

Infrared (IR) Spectroscopy

Sample Preparation:

- A thin film of neat liquid **2-phenoxypropionyl chloride** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

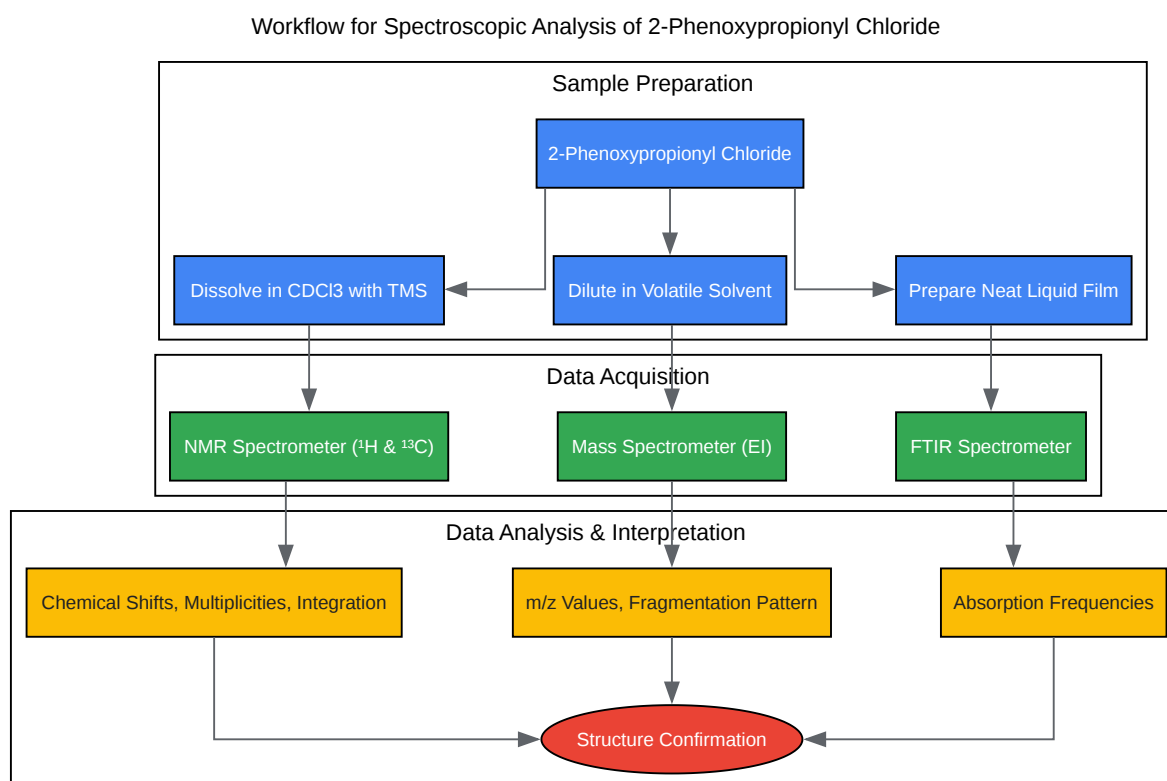
Instrumentation and Parameters:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹

- Resolution: 4 cm^{-1}
- Number of scans: 16-32
- A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-phenoxypropionyl chloride**.



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References

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- 2. spectrabase.com [spectrabase.com]
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